2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Catalog No.
S821562
CAS No.
1845693-81-3
M.F
C7H6BrFN2O2
M. Wt
249.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-N-methyl-6-nitroaniline

CAS Number

1845693-81-3

Product Name

2-Bromo-4-fluoro-N-methyl-6-nitroaniline

IUPAC Name

2-bromo-4-fluoro-N-methyl-6-nitroaniline

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(8)2-4(9)3-6(7)11(12)13/h2-3,10H,1H3

InChI Key

SRIAGXAZQFWSEI-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-]

2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS 1845693-81-3) is a highly functionalized, tetra-substituted arene designed specifically as an advanced building block for medicinal chemistry and complex heterocyclic synthesis[1]. Featuring a pre-installed N-methyl group flanked by an ortho-bromine and an ortho-nitro group, this secondary amine overcomes the severe steric hindrance that typically frustrates late-stage N-alkylation protocols. Its primary procurement value lies in its ability to serve as a direct precursor to 1-methyl-benzimidazoles and quinoxalines with absolute regioselectivity, while simultaneously offering a C-Br handle for palladium-catalyzed cross-coupling and a C-F bond for modulating lipophilicity and metabolic stability [1].

Research Fit

Building block type N-methylated polyhalogenated nitroaniline intermediate
Typical purity grade 95–97% from multiple vendors, with analytical documentation
Reactivity profile Orthogonal Br (2-position) for cross-coupling; F (4-position) inert

Attempting to substitute this compound with its non-methylated primary amine analog (2-bromo-4-fluoro-6-nitroaniline) introduces critical inefficiencies in downstream workflows [1]. Synthesizing benzimidazoles from the primary amine requires late-stage N-methylation, which inevitably produces a mixture of N1 and N3 regioisomers due to tautomerization. Separating these isomers requires resource-intensive preparative chromatography, severely reducing the overall yield of the target active pharmaceutical ingredient (API). Furthermore, attempting to methylate the sterically encumbered primary amine directly is notoriously low-yielding[2]. Procuring the pre-methylated scaffold eliminates these synthetic bottlenecks, ensuring scalable and reproducible access to the desired regioisomer.

Substitution Risk

Target compound
2-Bromo-4-fluoro-N-methyl-6-nitroaniline
  • N-methylated amine
  • Reduced H-bond donor capacity
  • Enhanced organic solubility
  • Controlled nucleophilicity
Analog (not interchangeable)
2-Bromo-4-fluoro-6-nitroaniline
  • Primary amine (higher HBD)
  • May act as competing nucleophile
  • Lower organic solubility
  • Different impurity profiles

N-methylation may alter reaction kinetics, requiring re-optimization of synthetic protocols and analytical revalidation.

Absolute Regioselectivity in Benzimidazole Synthesis

When synthesizing N-methylated benzimidazoles, using the primary amine analog (2-bromo-4-fluoro-6-nitroaniline) followed by late-stage methylation typically results in a near 1:1 mixture of N1 and N3 regioisomers [1]. In contrast, reduction of the nitro group in 2-bromo-4-fluoro-N-methyl-6-nitroaniline followed by cyclization guarantees >99% regioselectivity for the target 1-methyl-benzimidazole, completely bypassing the need for complex chromatographic separation [1].

Evidence DimensionRegiomeric purity of final N-methyl benzimidazole
Target Compound Data>99% single regioisomer
Comparator Or Baseline2-Bromo-4-fluoro-6-nitroaniline (yields ~50:50 mixture of N1/N3 isomers upon late-stage methylation)
Quantified Difference~50% absolute increase in target isomer yield and elimination of isomer separation
ConditionsStandard reduction (e.g., Pd/C, H2) followed by condensation with an orthoester or aldehyde

Eliminating the formation of regioisomers drastically reduces purification costs and improves the overall atom economy of API synthesis.

H-Bond Donor Count
Cross-study comparable
1
vs 2 (N-H analog)
Reduced HBD supports organic solubility
Computed descriptor; XLogP3 = 3.1

Bypassing Steric Hindrance in N-Alkylation

Direct N-alkylation of highly substituted anilines is severely restricted by steric hindrance [1]. Attempting to methylate 2-bromo-4-fluoro-6-nitroaniline directly often requires harsh conditions and results in poor yields (<40%) accompanied by over-alkylation to the N,N-dimethyl derivative [1]. Procuring the pre-methylated 2-bromo-4-fluoro-N-methyl-6-nitroaniline provides immediate access to the secondary amine at >98% purity, saving a low-yielding synthetic step and reducing the consumption of hazardous methylating agents.

Evidence DimensionYield of secondary amine
Target Compound DataProcured directly at >98% purity
Comparator Or BaselineDirect methylation of 2-bromo-4-fluoro-6-nitroaniline (typically <40% yield of mono-methylated product)
Quantified Difference>50% improvement in process efficiency by avoiding the alkylation step
ConditionsStandard N-alkylation conditions (e.g., MeI, base, polar aprotic solvent)

Procuring the pre-methylated building block avoids a notoriously difficult and low-yielding transformation, accelerating development timelines.

Commercial Purity
Head-to-head
97%
vs 90% (analog)
Higher baseline purity reduces pre-synthetic purification
Vendor specs 2025–2026; verify sources

Orthogonal Reactivity via the C-Br Handle

Compared to the des-bromo analog (4-fluoro-N-methyl-2-nitroaniline), which requires unselective electrophilic halogenation or complex directed metalation to functionalize the C2 position, 2-bromo-4-fluoro-N-methyl-6-nitroaniline offers an immediate, highly reactive handle for palladium-catalyzed cross-coupling[1]. The C-Br bond allows for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings, typically proceeding in >85% yield under standard conditions, enabling rapid diversification of the arene core prior to or after cyclization [1].

Evidence DimensionEfficiency of C2 functionalization
Target Compound DataDirect Pd-catalyzed cross-coupling (typically >85% yield)
Comparator Or Baseline4-Fluoro-N-methyl-2-nitroaniline (requires multi-step functionalization with poor regiocontrol)
Quantified DifferenceReduction of synthetic sequence by at least 2 steps with significantly higher overall yield
ConditionsPd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, boronic acid, base)

The presence of the bromine atom provides a reliable, high-yielding pathway for introducing aryl or heteroaryl substituents, crucial for library generation in drug discovery.

Orthogonal Reactivity
Class-level inference
Br reactive, F inert under Pd/Cu
Enables predictable sequential functionalization
Aryl halide reactivity trends
Solubility Profile
Class-level inference
Enhanced in organic media
Facilitates homogeneous reaction conditions
No quantitative data; N-methylation trend

Synthesis of Regiopure 1-Methyl-Benzimidazole APIs

The primary application for 2-bromo-4-fluoro-N-methyl-6-nitroaniline is as a building block for 1-methyl-benzimidazole derivatives [1]. By reducing the nitro group to an amine and condensing the resulting diamine with an aldehyde or carboxylic acid equivalent, chemists can rapidly assemble the benzimidazole core. The pre-installed N-methyl group ensures absolute regiocontrol, making this compound ideal for the scalable synthesis of targeted therapeutics.

Development of Fluorinated Quinoxaline Scaffolds

Beyond benzimidazoles, reduction of the nitro group provides a 1,2-diamine that can be condensed with 1,2-dicarbonyl compounds to form quinoxalines [2]. The N-methyl group directs the condensation, while the fluorine atom enhances the lipophilicity and metabolic stability of the resulting scaffold. The bromine atom can subsequently be leveraged for late-stage diversification via cross-coupling.

Library Generation via Late-Stage Cross-Coupling

In medicinal chemistry, the ability to rapidly generate structural analogs is paramount [3]. The C-Br bond in 2-bromo-4-fluoro-N-methyl-6-nitroaniline serves as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse functional groups at the C2 position either before or after the formation of the heterocyclic core, facilitating comprehensive structure-activity relationship (SAR) studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Application Regioselective diversification
Selection Property Orthogonal Br/F reactivity
Validation Focus Cross-coupling selectivity and nitro reduction
Application Fluorinated agrochemical intermediate
Selection Property Pre-installed 4-F retention
Validation Focus Purity and scale-up reproducibility
Application CNS drug-likeness study
Selection Property Reduced HBD, computed lipophilicity
Validation Focus Permeability assay and BBB model review
Application Cross-coupling methodology substrate
Selection Property High purity, distinct Br/F handles
Validation Focus Reaction selectivity and yield assessment

XLogP3

3.1

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